

Technical Guide on the Chemical Properties of Benzene, (hexyloxy)-

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Compound of Interest

Compound Name: Benzene, (hexyloxy)-

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Introduction

Benzene, (hexyloxy)-, also known as hexyloxybenzene or phenyl hexyl ether, is an aromatic ether with the chemical formula $C_{12}H_{18}O$.^{[1][2][3]} Its structure consists of a stable benzene ring bonded to a flexible hexyloxy group ($-O-C_6H_{13}$).^[1] This combination of a rigid aromatic core and a nonpolar alkyl chain imparts distinct chemical characteristics, making it a valuable intermediate in modern organic synthesis and a key building block in materials science.^[1] Its applications include the synthesis of liquid crystals, organic electronics, and its use as a fragrance ingredient owing to its subtle floral scent.^{[1][2]} This document provides a comprehensive overview of its chemical properties, synthesis protocols, and spectroscopic data.

Physicochemical Properties

The physical and chemical properties of hexyloxybenzene are summarized below. Data is compiled from various sources, with a preference for experimentally determined values over calculated estimates where available.

Table 2.1: General and Physicochemical Properties of Hexyloxybenzene

| Property | Value | Source(s) |
|---------------------------------------|---|-----------|
| IUPAC Name | hexoxybenzene | [4] |
| Synonyms | Hexyloxybenzene, n-Hexyl phenyl ether | [2][4] |
| CAS Number | 1132-66-7 | [1][2][4] |
| Molecular Formula | C ₁₂ H ₁₈ O | [1][2] |
| Molecular Weight | 178.27 g/mol | [1][2] |
| Appearance | Colorless liquid with a subtle floral scent | [2] |
| Melting Point | -19 °C | [2] |
| Boiling Point | 240 °C (estimate) | [2] |
| Density | 0.9174 g/cm ³ | [2] |
| Flash Point | 92.4 °C | [2] |
| Vapor Pressure | 0.0602 mmHg at 25 °C | [2] |
| Refractive Index | 1.4921 (estimate) | [2] |
| Water Solubility | Insoluble | [2] |
| Octanol/Water Partition Coeff. (logP) | 4.6 | [4] |
| Topological Polar Surface Area | 9.2 Å ² | [1] |
| Rotatable Bond Count | 6 | [1][4] |
| Hydrogen Bond Donor Count | 0 | [1][4] |
| Hydrogen Bond Acceptor Count | 1 | [1][4] |

Chemical Reactivity and Profile

Hexyloxybenzene's reactivity is primarily defined by its two main components: the aromatic ring and the ether linkage.

Electrophilic Aromatic Substitution (EAS)

The hexyloxy group ($-\text{O}-\text{C}_6\text{H}_{13}$) is a potent activating group in electrophilic aromatic substitution reactions.^[1] By donating electron density to the benzene ring through resonance, it stabilizes the arenium ion intermediate, increasing the reaction rate compared to unsubstituted benzene. This electron-donating nature directs incoming electrophiles to the ortho and para positions. Common EAS reactions include:

- **Halogenation:** Reaction with halogens (e.g., Br_2) in the presence of a Lewis acid catalyst leads to ortho- and para-substituted products.^{[5][6]}
- **Nitration:** Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group ($-\text{NO}_2$), predominantly at the para position, forming 1-(hexyloxy)-4-nitrobenzene.^[1]
- **Friedel-Crafts Alkylation and Acylation:** Reaction with alkyl or acyl halides in the presence of a Lewis acid attaches alkyl or acyl groups to the ring, again favoring the ortho and para positions.

Reactions of the Hexyloxy Group

The hexyloxy group itself can undergo certain reactions:

- **Ether Cleavage:** While generally stable, the ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI .
- **Oxidation:** The alkyloxy side chain is susceptible to oxidation by strong oxidizing agents, such as potassium permanganate (KMnO_4) in an acidic environment. This can lead to the cleavage of the alkyl chain.^[1]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The most common and efficient method for preparing hexyloxybenzene is the Williamson ether synthesis.^[1] This $\text{S}_\text{N}2$ reaction involves the deprotonation of a phenol to form a nucleophilic

phenoxide ion, which then displaces a halide from a primary alkyl halide.[3][7]

Reaction: Phenol + 1-Bromohexane → Hexyloxybenzene

Methodology:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol or DMF.[8][9]
- Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution portion-wise.[1][8] The reaction is exothermic and generates the sodium or potassium phenoxide salt. The mixture is typically stirred for 10-20 minutes to ensure complete formation of the phenoxide.
- Nucleophilic Substitution: Add 1-bromohexane (or another hexyl halide) to the flask. The amount should be in a slight molar excess relative to the phenol.[8]
- Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., 78 °C for ethanol).[8] The reaction is typically refluxed for 1 to 3 hours to ensure completion.
- Work-up and Extraction: After cooling the mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether to dissolve the organic product and water to dissolve the inorganic salts.[3]
- Shake the funnel to partition the components and separate the aqueous layer. Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol) and then with a saturated sodium chloride solution (brine) to remove residual water.[3]
- Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.
- Remove the solvent (diethyl ether) using a rotary evaporator. The crude hexyloxybenzene can then be purified by vacuum distillation to yield the final product.

Electrophilic Bromination Protocol

This protocol describes the introduction of a bromine atom onto the aromatic ring, which is activated by the hexyloxy group.

Reaction: Hexyloxybenzene + Br₂ $\xrightarrow{\text{FeBr}_3}$ o-Bromohexyloxybenzene + p-Bromohexyloxybenzene

Methodology:

- Setup: In a three-necked flask protected from moisture with a drying tube, dissolve hexyloxybenzene in a dry, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Cool the flask in an ice bath.
- Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).[\[10\]](#)
- Addition of Bromine: While stirring vigorously, add a solution of bromine (Br₂) in the same solvent dropwise to the flask. Maintain the temperature below 5 °C during the addition.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the red-brown color of the bromine disappears.
- Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.
- Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
- Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The resulting product will be a mixture of ortho and para isomers, which can be separated by column chromatography.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of **Benzene, (hexyloxy)-**.

Table 5.1: ¹H NMR Spectroscopic Data (CDCl₃)

| Protons | Chemical Shift (δ , ppm) | Multiplicity |
|---|----------------------------------|--------------|
| Aromatic (ortho, meta, para) | 6.8 - 7.3 | Multiplet |
| Methylene (-O-CH ₂ -) | ~3.9 | Triplet |
| Other Methylene (-CH ₂ -) ₄ | 1.3 - 1.8 | Multiplets |
| Terminal Methyl (-CH ₃) | ~0.9 | Triplet |
| Data interpreted from BenchChem[1] | | |

Table 5.2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon Atom | Chemical Shift (δ , ppm) |
|---|----------------------------------|
| Aromatic (C-O) | ~159 |
| Aromatic (CH) | 114, 121, 129 |
| Methylene (-O-CH ₂ -) | ~68 |
| Other Methylene (-CH ₂ -) ₄ | 14 - 32 |
| Terminal Methyl (-CH ₃) | ~14 |
| Data interpreted from BenchChem[1] | |

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 178).[2] Common fragmentation patterns for alkyl aryl ethers include cleavage of the alkyl chain and the formation of a prominent phenoxy cation or related fragments.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[1]
[2]

- Aromatic C-H stretch: Peaks observed just above 3000 cm⁻¹.
- Aliphatic C-H stretch: Peaks observed just below 3000 cm⁻¹.

- Aromatic C=C stretch: Absorptions in the 1600-1450 cm^{-1} region.
- Asymmetric C-O-C stretch: A strong, characteristic band for aryl alkyl ethers is found around 1250 cm^{-1} .

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the experimental workflow for the Williamson ether synthesis of hexyloxybenzene.

Caption: Workflow for the Williamson Ether Synthesis of Hexyloxybenzene.

Reaction Pathway

This diagram shows the electrophilic bromination of hexyloxybenzene, highlighting the formation of the resonance-stabilized intermediate and the major products.

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